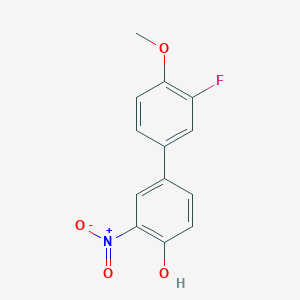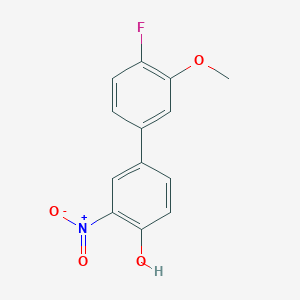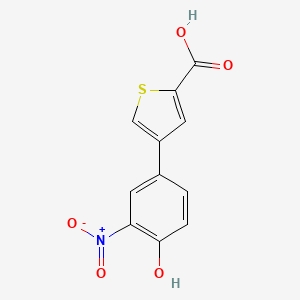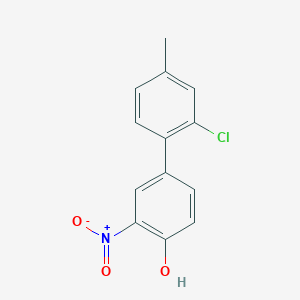
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound with a variety of applications in research and industry. It is a yellow-orange crystalline solid with a molecular weight of 217.57 g/mol. 4-MCPN is a nitrophenol, a type of phenol which has been nitrated with one or more nitro groups. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of heterocyclic compounds. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been used to study the structure and function of proteins, and has been found to be useful in the synthesis of biopolymers.
作用機序
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. It is capable of forming hydrogen bonds and van der Waals forces with other molecules, allowing it to bind to them and alter their structure and function. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can also interact with enzymes and receptors, allowing it to modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in the regulation of cellular processes. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has also been found to have anti-inflammatory and antioxidant activities, and to have an inhibitory effect on the growth of certain types of cancer cells.
実験室実験の利点と制限
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it is relatively non-toxic. It is also relatively inexpensive and widely available. However, 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is also highly reactive and can be difficult to store for long periods of time. In addition, its reactivity can make it difficult to control and predict the outcome of laboratory experiments.
将来の方向性
Future research on 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in medicine and agriculture. For example, further research could explore its potential use as an anti-inflammatory agent or as an inhibitor of certain types of cancer cells. Additionally, further research could explore its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could explore its potential use as a reagent in the synthesis of heterocyclic compounds and biopolymers.
合成法
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can be synthesized by two main methods, nitration and diazotization. Nitration is the reaction of an aromatic compound with nitric acid and sulfuric acid, resulting in the formation of a nitro group. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at 0-5°C with a mixture of nitric and sulfuric acids. Diazotization is the reaction of an amine with nitrous acid or nitrite, resulting in the formation of a diazonium salt. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at room temperature with a mixture of sodium nitrite and hydrochloric acid.
特性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBSXYYEGCRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686277 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261956-71-1 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)